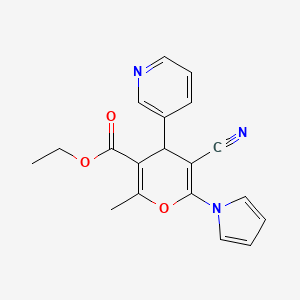![molecular formula C30H25Cl2N3O B11051699 N-(3,4-dichlorophenyl)-4-(4-methylphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B11051699.png)
N-(3,4-dichlorophenyl)-4-(4-methylphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-4-(4-methylphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide, often referred to as “Compound X” , belongs to the class of azulene derivatives. Azulenes are bicyclic aromatic compounds with a characteristic seven-membered ring fused to a five-membered ring. The compound’s structure contains both phenyl and chlorophenyl substituents, making it intriguing for various applications.
Vorbereitungsmethoden
Synthetic Routes::
Cycloaddition Reaction: One synthetic route involves a cycloaddition reaction between a suitable azulene precursor and an appropriate amine. The chlorophenyl and methylphenyl substituents are introduced during this step.
Amide Formation: The carboxamide group is introduced via amide formation, typically using a coupling agent (e.g., EDC/HOBt) and a suitable amine.
Reduction: The tetrahydro ring system is formed by reducing the azulene moiety under mild conditions.
Industrial Production:: Industrial-scale production of Compound X involves optimizing the synthetic steps mentioned above. Precursor availability, reaction efficiency, and purification methods play crucial roles in achieving high yields.
Analyse Chemischer Reaktionen
Compound X undergoes several reactions:
Oxidation: The phenyl and chlorophenyl groups can be oxidized to corresponding ketones or carboxylic acids.
Reduction: Reduction of the azulene ring system can lead to the fully saturated compound.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common reagents include:
Lithium aluminum hydride (LiAlH₄): for reduction.
Chlorine or bromine: for halogenation.
Acids or bases: for hydrolysis or amidation.
Major products depend on reaction conditions and substituent positions.
Wissenschaftliche Forschungsanwendungen
Compound X finds applications in various fields:
Medicinal Chemistry: Investigated as a potential drug candidate due to its unique structure and potential biological activity.
Photophysics: Studied for its fluorescence properties and potential use in imaging.
Materials Science: Explored for its role in organic electronics and optoelectronic devices.
Wirkmechanismus
The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Compound X stands out due to its azulene core, which imparts distinct properties. Similar compounds include other azulenes, but none share precisely the same substituent pattern.
: Reference 1 (if available) : Reference 2 (if available) : Reference 3 (if available)
Eigenschaften
Molekularformel |
C30H25Cl2N3O |
|---|---|
Molekulargewicht |
514.4 g/mol |
IUPAC-Name |
N-(3,4-dichlorophenyl)-2-(4-methylphenyl)-6-phenyl-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carboxamide |
InChI |
InChI=1S/C30H25Cl2N3O/c1-19-10-12-20(13-11-19)26-18-35-28(29(36)33-22-14-15-24(31)25(32)17-22)27(21-7-3-2-4-8-21)23-9-5-6-16-34(26)30(23)35/h2-4,7-8,10-15,17-18H,5-6,9,16H2,1H3,(H,33,36) |
InChI-Schlüssel |
VREZIEAWWSRGAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CN3C(=C(C4=C3N2CCCC4)C5=CC=CC=C5)C(=O)NC6=CC(=C(C=C6)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-fluoro-N-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl]-2-methoxybenzenesulfonamide](/img/structure/B11051626.png)
![Propanimidoyl chloride, N-[[[(2,4-difluorophenyl)amino]carbonyl]oxy]-](/img/structure/B11051638.png)
![1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-ylmethyl propylcarbamate](/img/structure/B11051643.png)
![{[3-(Ethylsulfanyl)propyl]sulfanyl}benzene](/img/structure/B11051645.png)

![2-[(4-chlorophenyl)(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]-1-(4-fluorophenyl)ethanone](/img/structure/B11051666.png)
![3-{4-[(4-Ethoxyphenyl)amino]piperidin-1-yl}-1-ethylpyrrolidine-2,5-dione](/img/structure/B11051669.png)
![N-(3,4-dichlorophenyl)-4-(4-methoxyphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carboxamide](/img/structure/B11051677.png)

![1,3-dimethyl-6-[(phenylsulfanyl)methyl][1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B11051691.png)
![11-methyl-6-(3-methylthiophen-2-yl)-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione](/img/structure/B11051695.png)
![N-(4-chlorophenyl)-1-(4-methoxyphenyl)-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11051702.png)

![(3aS,4R,9bR)-6,9-dichloro-4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11051727.png)